molecular formula C15H17N3O4 B6079348 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide

5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No. B6079348
M. Wt: 303.31 g/mol
InChI Key: CZJIZTHHRBWUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide, also known as BAY 41-8543, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide 41-8543 involves its ability to inhibit the breakdown of cGMP by phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cGMP, which is essential for the relaxation of smooth muscle cells and the dilation of blood vessels. By inhibiting PDE5, 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide 41-8543 increases the levels of cGMP, which in turn leads to enhanced NO signaling and increased vasodilation.
Biochemical and Physiological Effects:
5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide 41-8543 has a variety of biochemical and physiological effects. It has been found to enhance the relaxation of smooth muscle cells, which can lead to increased blood flow and improved oxygenation of tissues. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide 41-8543 has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide 41-8543 in lab experiments is its ability to enhance NO signaling. This can be useful in a variety of applications, including the study of cardiovascular function, neurotransmission, and immune function. However, one limitation of using 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide 41-8543 is its potential to interact with other signaling pathways and enzymes. This can make it difficult to interpret the results of experiments and may require additional controls and assays to ensure specificity.

Future Directions

There are many future directions for research on 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide 41-8543. One area of interest is its potential use in the treatment of cardiovascular disease. 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide 41-8543 has been found to enhance vasodilation and improve blood flow, which may be beneficial in the treatment of conditions such as hypertension and heart failure. Another area of interest is its potential use in the treatment of neurodegenerative diseases. 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide 41-8543 has been found to have neuroprotective effects, which may be useful in the treatment of conditions such as Alzheimer's and Parkinson's. Additionally, there is ongoing research on the development of new analogs and derivatives of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide 41-8543 that may have improved potency and selectivity.

Synthesis Methods

The synthesis of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide 41-8543 involves a multi-step process that begins with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride. This intermediate is then reacted with N-ethyl-N-methyl-3-aminopropanol to form the corresponding amide. The amide is then reacted with 3,5-dimethylpyrazole to form the final product, 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide 41-8543.

Scientific Research Applications

5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide 41-8543 has been extensively studied for its potential use in scientific research. One of its main applications is as a modulator of nitric oxide (NO) signaling. NO is a signaling molecule that plays a key role in many physiological processes, including blood pressure regulation, neurotransmission, and immune function. 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide 41-8543 has been found to enhance NO signaling by inhibiting the breakdown of cyclic guanosine monophosphate (cGMP), a second messenger that is activated by NO.

properties

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-18(2)15(19)12-6-10(16-17-12)8-20-11-4-5-13-14(7-11)22-9-21-13/h4-7H,3,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJIZTHHRBWUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=NNC(=C1)COC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-benzodioxol-5-yloxymethyl)-N-ethyl-N-methyl-1H-pyrazole-3-carboxamide

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